molecular formula C6H8BClN2O4 B13121135 (2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid CAS No. 654075-24-8

(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid

Cat. No.: B13121135
CAS No.: 654075-24-8
M. Wt: 218.40 g/mol
InChI Key: HCZXMRHUYFFDOM-UHFFFAOYSA-N
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Description

(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C6H8BClN2O4. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling, which uses palladium as a catalyst and a base such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling with an aryl halide can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action for (2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid in coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

CAS No.

654075-24-8

Molecular Formula

C6H8BClN2O4

Molecular Weight

218.40 g/mol

IUPAC Name

(2-chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid

InChI

InChI=1S/C6H8BClN2O4/c1-13-4-3(7(11)12)5(14-2)10-6(8)9-4/h11-12H,1-2H3

InChI Key

HCZXMRHUYFFDOM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(N=C1OC)Cl)OC)(O)O

Origin of Product

United States

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